REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)[Cl:2].[CH2:5]1[O:7][CH2:6]1.Cl[CH2:9][CH2:10][P:11]([O:17][CH2:18][CH2:19][Cl:20])(=O)[O:12][CH2:13][CH2:14][Cl:15].[ClH:21]>>[P:11]([O:7][CH2:5][CH2:6][Cl:21])([O:17][CH2:18][CH2:19][Cl:20])[O:12][CH2:13][CH2:14][Cl:15].[CH:9]([P:1]([Cl:4])([Cl:2])=[O:7])=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCP(OCCCl)(=O)OCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
P(OCCCl)(OCCCl)OCCCl
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)[Cl:2].[CH2:5]1[O:7][CH2:6]1.Cl[CH2:9][CH2:10][P:11]([O:17][CH2:18][CH2:19][Cl:20])(=O)[O:12][CH2:13][CH2:14][Cl:15].[ClH:21]>>[P:11]([O:7][CH2:5][CH2:6][Cl:21])([O:17][CH2:18][CH2:19][Cl:20])[O:12][CH2:13][CH2:14][Cl:15].[CH:9]([P:1]([Cl:4])([Cl:2])=[O:7])=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCP(OCCCl)(=O)OCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Name
|
|
Type
|
product
|
Smiles
|
P(OCCCl)(OCCCl)OCCCl
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |